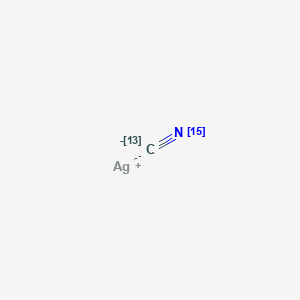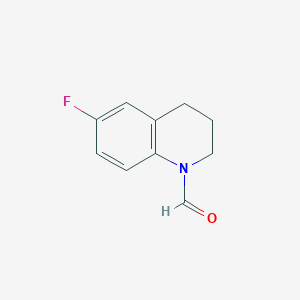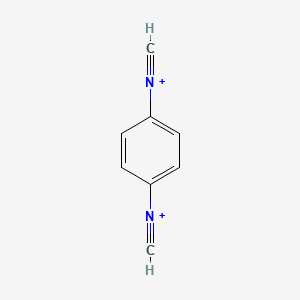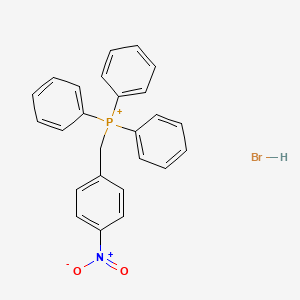
silver;(15N)azanylidyne(113C)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a heterocyclic organic compound that appears as a white to off-white powder . This compound is notable for its isotopic labeling, which makes it useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silver;(15N)azanylidyne(113C)methane typically involves the reaction of silver nitrate with isotopically labeled cyanide sources. The reaction is carried out under controlled conditions to ensure the incorporation of the 13C and 15N isotopes. The general reaction can be represented as: [ \text{AgNO}_3 + \text{K(13C)(15N)} \rightarrow \text{Ag(13C)(15N)} + \text{KNO}_3 ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to maintain the integrity of the isotopic labels. The product is then purified through recrystallization or other suitable methods to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Silver;(15N)azanylidyne(113C)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silver oxide and other by-products.
Reduction: It can be reduced to elemental silver under specific conditions.
Substitution: The cyanide group can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve reagents like halides or phosphines.
Major Products
The major products formed from these reactions include silver oxide, elemental silver, and various substituted silver complexes .
Scientific Research Applications
Silver;(15N)azanylidyne(113C)methane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other isotopically labeled compounds.
Biology: Employed in studies involving isotopic tracing and metabolic pathway analysis.
Medicine: Investigated for its potential use in radiopharmaceuticals and diagnostic imaging.
Mechanism of Action
The mechanism of action of silver;(15N)azanylidyne(113C)methane involves its interaction with biological molecules and cellular structures. The compound can release silver ions, which exhibit antimicrobial properties by disrupting microbial cell membranes and interfering with cellular processes. The isotopic labels (13C and 15N) allow for detailed tracking and analysis of the compound’s behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
Silver cyanide: Similar in structure but lacks isotopic labeling.
Silver nitrate: Commonly used silver compound with different chemical properties.
Silver acetate: Another silver compound used in various chemical reactions.
Uniqueness
Silver;(15N)azanylidyne(113C)methane is unique due to its isotopic labeling, which enhances its utility in research applications. The presence of 13C and 15N isotopes allows for precise tracking and analysis in various scientific studies, making it a valuable tool in fields such as chemistry, biology, and medicine .
Properties
Molecular Formula |
CAgN |
|---|---|
Molecular Weight |
135.872 g/mol |
IUPAC Name |
silver;(15N)azanylidyne(113C)methane |
InChI |
InChI=1S/CN.Ag/c1-2;/q-1;+1/i1+1,2+1; |
InChI Key |
LFAGQMCIGQNPJG-AWQJXPNKSA-N |
Isomeric SMILES |
[13C-]#[15N].[Ag+] |
Canonical SMILES |
[C-]#N.[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-[[2-[(2-Amino-1-oxopropyl)amino]-4-methyl-1-oxopentyl]amino]-1-oxopropyl]amino]-4-methylpentanoic acid](/img/structure/B12060016.png)



![2-[[(2-Chlorophenyl)diphenylmethyl]thio]ethanamine](/img/structure/B12060033.png)








![12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2,4,6,8,10,14,16,18,20,22-undecaene](/img/structure/B12060104.png)
